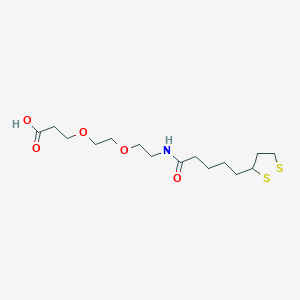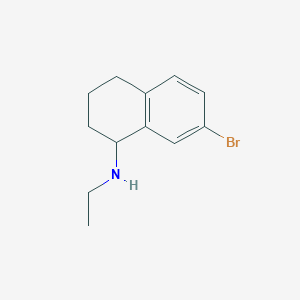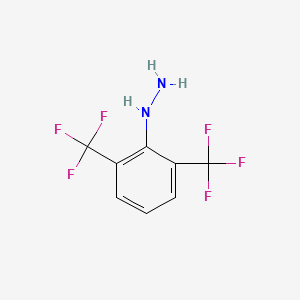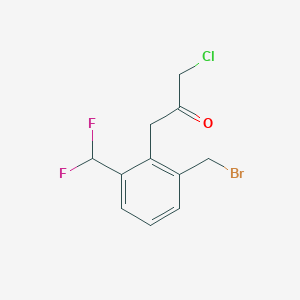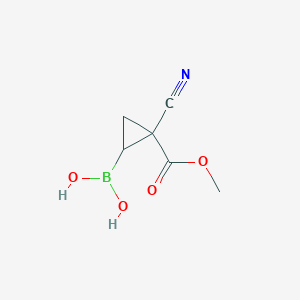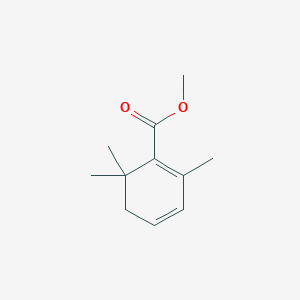![molecular formula C12H23N B14069635 (7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine is a chemical compound with the molecular formula C12H23N and a molecular weight of 181.32 g/mol . This compound is characterized by a spirocyclic structure, which includes a nonane ring fused with a spiro center, and a methanamine group attached to the second carbon of the nonane ring . The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7,7-Dimethylspiro[35]nonan-2-yl)methanamine typically involves multiple stepsFor example, the deprotection of a MOM (methoxymethyl) group under acidic conditions, followed by oxidation with Dess–Martin periodinane (DMP), can yield the desired spiro-nonane structure .
Industrial Production Methods
Industrial production methods for (7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane (DMP) is a common reagent used for the oxidation of alcohols to aldehydes or ketones.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DMP can yield acetyl spiro-nonane .
Aplicaciones Científicas De Investigación
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been studied as covalent inhibitors of KRAS G12C, a protein involved in cancer cell signaling . These inhibitors bind to the switch-II pocket of KRAS G12C, disrupting its function and inhibiting tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
- 1-{2-methoxyspiro[3.5]nonan-7-yl}methanamine hydrochloride
- {2-oxaspiro[3.5]nonan-7-yl}methanamine hydrochloride
Uniqueness
(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine is unique due to its specific spirocyclic structure and the presence of the methanamine group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H23N |
|---|---|
Peso molecular |
181.32 g/mol |
Nombre IUPAC |
(7,7-dimethylspiro[3.5]nonan-2-yl)methanamine |
InChI |
InChI=1S/C12H23N/c1-11(2)3-5-12(6-4-11)7-10(8-12)9-13/h10H,3-9,13H2,1-2H3 |
Clave InChI |
NAXCVDSCLJOVJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CC1)CC(C2)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


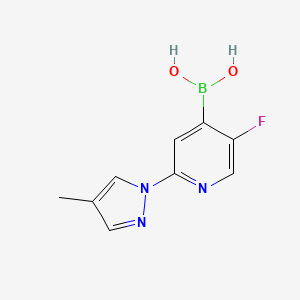
![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
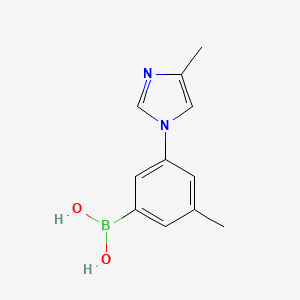
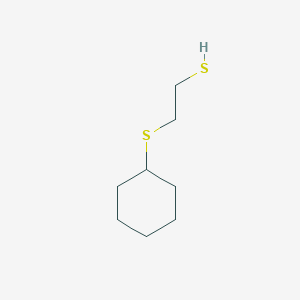
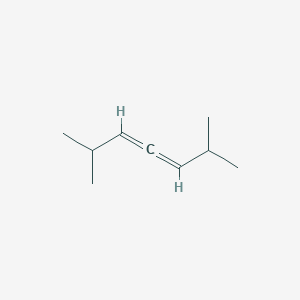
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
